molecular formula C13H21NO4 B112922 Boc-(S)-alpha-allyl-proline CAS No. 706806-59-9

Boc-(S)-alpha-allyl-proline

Cat. No.: B112922
CAS No.: 706806-59-9
M. Wt: 255.31 g/mol
InChI Key: ZTMLHNDSVVOEEH-CYBMUJFWSA-N
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Description

Boc-(S)-alpha-allyl-proline is a derivative of proline, an amino acid that plays a crucial role in the synthesis of proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the proline ring, and an allyl group attached to the alpha carbon. This modification enhances the stability and reactivity of the compound, making it valuable in various chemical and biological applications.

Scientific Research Applications

Boc-(S)-alpha-allyl-proline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.

    Medicine: this compound is used in the design of pharmaceutical compounds, particularly in the development of proline-rich peptides with therapeutic potential.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-alpha-allyl-proline typically involves the protection of the amino group of proline with a Boc group, followed by the introduction of the allyl group at the alpha position. The process can be summarized as follows:

    Protection of Proline: Proline is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate to form Boc-protected proline.

    Allylation: The Boc-protected proline is then subjected to allylation using an allyl halide (e.g., allyl bromide) in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Boc-(S)-alpha-allyl-proline undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can undergo reduction reactions to form saturated derivatives.

    Substitution: The Boc group can be removed under acidic conditions to expose the free amino group, which can then participate in further substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used for oxidation reactions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products:

    Oxidation Products: Epoxides, aldehydes.

    Reduction Products: Saturated derivatives.

    Substitution Products: Free amino derivatives.

Comparison with Similar Compounds

Boc-(S)-alpha-allyl-proline can be compared with other Boc-protected amino acids and proline derivatives:

    Boc-Proline: Similar in structure but lacks the allyl group, making it less versatile in certain reactions.

    Boc-(S)-alpha-methyl-proline: Contains a methyl group instead of an allyl group, leading to different reactivity and applications.

    Boc-(S)-alpha-phenyl-proline: Contains a phenyl group, which imparts different electronic and steric properties compared to the allyl group.

Uniqueness: The presence of the allyl group in this compound provides unique reactivity, allowing for the synthesis of a wide range of derivatives that are not accessible with other Boc-protected proline analogs. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMLHNDSVVOEEH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428036
Record name Boc-(S)-alpha-allyl-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706806-59-9
Record name 1-(1,1-Dimethylethyl) (2S)-2-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=706806-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-(S)-alpha-allyl-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-(S)-alpha -allyl-Pro-OH
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